2-Ethoxy-6-methyl-3,1-benzoxazin-4-one
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Overview
Description
Biochemical Analysis
Biochemical Properties
It is known that benzoxazinones, a class of compounds to which 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one belongs, can interact with various enzymes and proteins . For instance, certain benzoxazinones have been found to inactivate chymotrypsin, a type of protease .
Cellular Effects
Some benzoxazinones have been shown to inhibit the growth of certain bacteria, such as Salmonella typhi and Escherichia coli , suggesting that this compound may have similar effects.
Molecular Mechanism
It is known that certain benzoxazinones can inactivate enzymes like chymotrypsin . This inactivation is stoichiometric and proceeds with specific rate constants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one can be achieved through several methods. One common approach involves the cyclocarbonylation of o-iodoanilines with acid chlorides in the presence of a palladium catalyst . Another method includes the water-assisted oxidation of 2-arylindoles to 2-aryl-4H-benzo[d][1,3]oxazin-4-ones using (diacetoxyiodo)benzene .
Industrial Production Methods: the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction . It can react with nucleophiles such as thioglycolic acid, ethyl glycinate, and 2-aminoethanol to form different derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, (diacetoxyiodo)benzene, and various nucleophiles . Reaction conditions typically involve heating in solvents such as ethanol or butanol .
Major Products: The major products formed from the reactions of this compound include quinazolones and other heterocyclic compounds . These products are of interest due to their potential biological activities and applications in medicinal chemistry .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antimicrobial agent, anti-platelet aggregation agent, and human leukocyte elastase inhibitor . Additionally, it has been investigated for its potential use as a receptor agonist and antagonist, as well as its applications in tissue culture protection and neurodegeneration models .
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inactivate chymotrypsin through a stoichiometric reaction, proceeding with high rate constants . This inactivation is likely due to the compound’s ability to form covalent bonds with the enzyme’s active site, thereby inhibiting its activity .
Comparison with Similar Compounds
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one can be compared with other benzoxazinone derivatives such as 2-methyl-4H-3,1-benzoxazin-4-one and 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one . These compounds share similar chemical structures and reactivity but differ in their substituents, which can influence their biological activities and applications .
Biological Activity
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one (CAS Number: 135498-43-0) is a member of the benzoxazinone family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry for its potential applications as an antimicrobial agent, anti-platelet aggregation agent, and inhibitor of human leukocyte elastase. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
The chemical structure of this compound is characterized by the presence of an ethoxy group at position 2 and a methyl group at position 6. Its molecular formula is C11H13NO3, and it exhibits properties typical of benzoxazinones, which include interactions with various enzymes and proteins.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of pathogenic bacteria such as Salmonella typhi and Escherichia coli . The effectiveness of this compound against fungal pathogens has also been evaluated, demonstrating varying degrees of inhibition against species like Sclerotium rolfsii and Rhizoctonia solani.
Table 1: Antimicrobial Activity Against Fungal Pathogens
Pathogen | Concentration (ppm) | % Inhibition |
---|---|---|
Sclerotium rolfsii | 1000 | 52.3 |
500 | 60.3 | |
250 | 79.6 | |
Rhizoctonia solani | 1000 | 0 |
500 | 0 | |
250 | 0 |
The data indicates that while the compound effectively inhibits Sclerotium rolfsii, it shows no significant effect on Rhizoctonia solani at the tested concentrations .
Enzyme Inhibition
The compound acts as an inhibitor of human leukocyte elastase (HLE), an enzyme implicated in tissue degradation associated with various diseases. Inhibition studies have revealed that this compound interacts with HLE through a stoichiometric reaction, leading to the inactivation of this protease . This mechanism is crucial for developing therapeutic agents targeting inflammatory diseases.
Anti-Platelet Aggregation
In addition to its antimicrobial properties, this benzoxazinone derivative has been identified as an anti-platelet aggregation agent. This activity is particularly relevant in cardiovascular medicine, where platelet aggregation plays a key role in thrombus formation .
Molecular Mechanism
The molecular mechanism underlying the biological activities of this compound involves its ability to interact with specific molecular targets. For instance, it has been demonstrated to inactivate chymotrypsin through a high-rate constant reaction involving nucleophilic acylation . Such interactions suggest that this compound may have broader implications in drug design aimed at modulating enzyme activity.
Case Studies
Several studies have highlighted the potential applications of benzoxazinones in clinical settings:
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various benzoxazinones, including derivatives similar to this compound. Results indicated significant antibacterial activity against multiple strains .
- Inflammatory Disease Models : Research involving animal models demonstrated that compounds like this compound could reduce inflammation markers by inhibiting elastase activity .
Properties
IUPAC Name |
2-ethoxy-6-methyl-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-3-14-11-12-9-5-4-7(2)6-8(9)10(13)15-11/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWXJEXMJCTFIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C(C=C2)C)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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